molecular formula C10H17N3 B14761405 Propanenitrile, 3,3'-(butylimino)bis- CAS No. 1789-37-3

Propanenitrile, 3,3'-(butylimino)bis-

Cat. No.: B14761405
CAS No.: 1789-37-3
M. Wt: 179.26 g/mol
InChI Key: OCHYAVQMXYIMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3,3’-(butylimino)bis- is a chemical compound with the molecular formula C10H17N3. It is known for its unique structure, which includes a butylimino group attached to a propanenitrile backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3,3’-(butylimino)bis- typically involves the reaction of butylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the imino group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of propanenitrile, 3,3’-(butylimino)bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is optimized to maximize efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-(butylimino)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanenitrile, 3,3’-(butylimino)bis- may yield nitrile oxides, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted nitriles and imines .

Scientific Research Applications

Propanenitrile, 3,3’-(butylimino)bis- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which propanenitrile, 3,3’-(butylimino)bis- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Propanenitrile, 3,3’-(butylimino)bis- can be compared with other similar compounds, such as:

    Propanenitrile, 3,3’-(ethylimino)bis-: This compound has an ethylimino group instead of a butylimino group, which affects its chemical properties and reactivity.

    Propanenitrile, 3,3’-(methylimino)bis-: This compound has a methylimino group, leading to differences in its physical and chemical characteristics.

    Propanenitrile, 3,3’-(propylimino)bis-: This compound has a propylimino group, which influences its behavior in chemical reactions and applications.

The uniqueness of propanenitrile, 3,3’-(butylimino)bis- lies in its specific structure, which imparts distinct properties and makes it suitable for particular applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

1789-37-3

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-[butyl(2-cyanoethyl)amino]propanenitrile

InChI

InChI=1S/C10H17N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-5,8-10H2,1H3

InChI Key

OCHYAVQMXYIMPX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.